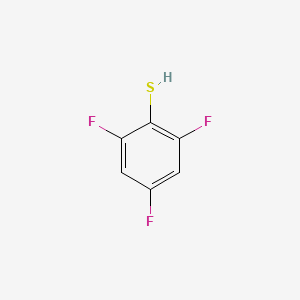

2,4,6-Trifluorobenzene-1-thiol

Description

Contextualization of Fluorinated Thioaromatic Compounds in Modern Chemistry

Fluorinated thioaromatic compounds, a class of organic molecules featuring a sulfur atom and one or more fluorine atoms attached to an aromatic ring, have garnered considerable attention in contemporary chemical research. numberanalytics.comnih.gov The incorporation of fluorine atoms into thioaromatic structures significantly modifies their chemical and physical properties, leading to a wide array of applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.org The strong carbon-fluorine bond, one of the most stable in organic chemistry, imparts enhanced thermal stability and resistance to oxidation. wikipedia.org The high electronegativity of fluorine also alters the electronic environment of the aromatic ring, influencing its reactivity and intermolecular interactions. numberanalytics.comoup.com These unique characteristics make fluorinated thioaromatics valuable building blocks in the synthesis of complex molecules and functional materials. nih.gov

Unique Electronic and Steric Properties of Perfluorinated Systems

The introduction of multiple fluorine atoms into an aromatic system, as seen in perfluorinated arenes, leads to distinct electronic and steric effects. numberanalytics.com

Electronic Properties: The high electronegativity of fluorine atoms causes a significant withdrawal of electron density from the aromatic ring. This inductive effect (-I effect) lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comoup.com The result is an increased HOMO-LUMO gap, which generally leads to decreased reactivity towards electrophiles. numberanalytics.com However, this electron deficiency makes the aromatic ring more susceptible to nucleophilic aromatic substitution. numberanalytics.com

Steric Properties: Despite its high electronegativity, the fluorine atom has a relatively small van der Waals radius. This allows for the introduction of multiple fluorine atoms onto an aromatic ring without causing significant steric hindrance. oup.com This combination of potent electronic influence and minimal steric bulk is a key feature of perfluorinated systems.

Historical Development and Emerging Research Trends of Trifluorobenzene Derivatives

The study of trifluorobenzene derivatives has evolved significantly over the years. Initially, research focused on understanding the fundamental effects of fluorine substitution on the benzene (B151609) ring. More recently, research has shifted towards harnessing the unique properties of these compounds for specific applications.

Emerging trends in the research of trifluorobenzene derivatives include:

Materials Science: Their use in the development of advanced materials, such as liquid crystals and polymers with specific optical and electronic properties. rsc.org

Pharmaceutical and Agrochemical Synthesis: Trifluorobenzene moieties are incorporated into drug candidates and pesticides to enhance metabolic stability, binding affinity, and bioavailability.

Electrolyte Additives: Compounds like 1,3,5-trifluorobenzene (B1201519) are being investigated as additives in electrolytes for high-voltage lithium metal batteries, where they contribute to the formation of a stable solid electrolyte interphase (SEI). researchgate.net

Supramolecular Chemistry: The unique electronic nature of the trifluorinated ring facilitates non-covalent interactions, such as arene-perfluoroarene interactions, which are exploited in the design of self-assembling systems and host-guest complexes. rsc.orgrsc.org

Rationale for Dedicated Research on 2,4,6-Trifluorobenzene-1-thiol

Dedicated research on this compound is warranted due to the specific combination of a thiol group and a symmetrically trifluorinated aromatic ring. The thiol (-SH) group is a versatile functional handle for a variety of chemical transformations, including oxidation, alkylation, and the formation of self-assembled monolayers (SAMs) on metal surfaces. researchgate.net The 2,4,6-trifluorosubstitution pattern creates a highly electron-deficient aromatic ring, which can influence the acidity of the thiol proton and the nucleophilicity of the thiolate anion. This unique combination of functionalities suggests potential applications in areas such as:

Surface Modification: The thiol group can anchor the molecule to gold or other metal surfaces, while the fluorinated ring can be used to tune the surface properties, such as hydrophobicity and electronic character. researchgate.netrsc.org

Synthesis of Novel Materials: It can serve as a building block for more complex fluorinated compounds with tailored electronic and physical properties.

Ligand Development: The electron-withdrawing nature of the ring can modulate the coordination properties of the sulfur atom in metal complexes.

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of academic inquiry into this compound encompass a thorough understanding of its fundamental chemical and physical properties. This includes detailed investigation into its synthesis, spectroscopic characterization, and reactivity. A key goal is to elucidate the interplay between the thiol functionality and the trifluorinated aromatic ring. Furthermore, research aims to explore its potential applications, particularly in materials science and synthetic chemistry. The data gathered from these studies provides valuable insights for the rational design of new molecules and materials with desired properties.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 130922-42-8 scbt.com |

| Molecular Formula | C₆H₃F₃S scbt.com |

| Molecular Weight | 164.15 g/mol scbt.com |

| Purity | ≥95% scbt.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trifluorobenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJMBGTVPJEHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607461 | |

| Record name | 2,4,6-Trifluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130922-42-8 | |

| Record name | 2,4,6-Trifluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trifluorobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Characterization of 2,4,6 Trifluorobenzene 1 Thiol

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule. For 2,4,6-Trifluorobenzene-1-thiol, these methods reveal distinct features of the thiol group and the trifluorinated benzene (B151609) ring.

The vibrational spectrum of this compound is characterized by contributions from the thiol (-SH) group, the aromatic ring, and the carbon-fluorine bonds. A detailed assignment of the principal vibrational bands, based on established group frequencies and data from analogous compounds like 2,4,6-trifluoroaniline, is presented below. nih.gov

The FT-IR and FT-Raman spectra are expected to be complementary. The S-H stretching vibration, for instance, is typically weak in the IR spectrum but can sometimes be more prominent in the Raman spectrum. researchgate.netresearchgate.net Conversely, the C-F stretching modes are expected to produce very strong absorption bands in the FT-IR spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Description |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Stretching vibration of the C-H bonds on the aromatic ring. vscht.cz |

| S-H Stretch | 2600 - 2550 | Weak | Characteristic stretching vibration of the thiol group. |

| Aromatic C=C Ring Stretch | 1620 - 1580 | Medium to Strong | In-plane stretching vibrations of the benzene ring framework. |

| Aromatic C=C Ring Stretch | 1520 - 1470 | Medium to Strong | In-plane stretching vibrations of the benzene ring framework. |

| C-F Stretch | 1400 - 1100 | Very Strong | Asymmetric and symmetric stretching vibrations of the C-F bonds. irphouse.com |

| C-S Stretch | 800 - 600 | Weak to Medium | Stretching vibration of the carbon-sulfur bond. |

The substitution pattern of the three fluorine atoms on the benzene ring significantly influences the vibrational spectra. The fluorine atoms are strong electron-withdrawing groups, which alters the electron distribution within the aromatic ring and affects the force constants of the ring's bonds.

Ring Vibrations : The presence of three fluorine atoms at the 2, 4, and 6 positions leads to a symmetric substitution pattern. This high degree of substitution, coupled with the high electronegativity of fluorine, typically shifts the aromatic C=C stretching frequencies compared to unsubstituted benzene. researchgate.net

C-F Vibrations : The C-F stretching region is particularly informative. The molecule is expected to exhibit multiple strong absorption bands between 1100 and 1400 cm⁻¹, corresponding to the coupled vibrations of the three C-F bonds. The exact frequencies and intensities of these modes are sensitive to the electronic environment and the coupling with other ring vibrations.

Symmetry Effects : The molecule possesses C₂ᵥ symmetry, which dictates the IR and Raman activity of its vibrational modes. This symmetry results in a more simplified spectrum than a less symmetric isomer, as some vibrational modes may be degenerate or inactive in either IR or Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a comprehensive picture of its structure.

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the aromatic protons and the thiol proton.

Aromatic Protons (H-3, H-5) : Due to the molecule's symmetry, the two protons at positions 3 and 5 are chemically equivalent. They are expected to appear as a single resonance. This signal will be split into a triplet by coupling to the two adjacent fluorine atoms at positions 2 and 4 (ortho coupling, ³JH-F).

Thiol Proton (-SH) : The thiol proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on factors such as concentration and solvent. In some cases, it may exhibit coupling to the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (2H) | ~6.8 - 7.2 | Triplet (t) | ³JH-F ≈ 8 - 10 Hz |

| -SH (1H) | ~3.0 - 4.0 | Broad Singlet (br s) | N/A |

The proton-decoupled ¹³C NMR spectrum is predicted to display four distinct signals due to the molecular symmetry. A key feature of this spectrum is the presence of significant coupling between the carbon and fluorine atoms (JC-F), which provides valuable structural information. rsc.orgacs.org

C-1 (C-S) : This carbon is expected to appear as a triplet of triplets due to coupling with the two ortho fluorines (²JC-F) and the para fluorine (⁴JC-F).

C-2, C-6 (C-F) : These two equivalent carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (¹JC-F). The signal will be a doublet, which is further split into a triplet by coupling to the para fluorine (³JC-F) and the meta proton (³JC-H).

C-3, C-5 (C-H) : These equivalent carbons will show coupling to the adjacent fluorine atoms (²JC-F) and the para fluorine atom (⁴JC-F), likely resulting in a complex multiplet, often appearing as a doublet of triplets.

C-4 (C-F) : This carbon is directly bonded to fluorine (¹JC-F) and will appear as a doublet, further split into a triplet by coupling with the two ortho fluorine atoms (³JC-F).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constants (JC-F, Hz) |

|---|---|---|---|

| C-1 | ~110 - 120 | Triplet of Triplets (tt) | ²J ≈ 20-30, ⁴J ≈ 2-5 |

| C-2, C-6 | ~160 - 165 | Doublet of Triplets (dt) | ¹J ≈ 240-260, ³J ≈ 8-12 |

| C-3, C-5 | ~100 - 110 | Doublet of Triplets (dt) | ²J ≈ 20-30, ⁴J ≈ 2-5 |

| C-4 | ~158 - 163 | Doublet of Triplets (dt) | ¹J ≈ 240-260, ³J ≈ 8-12 |

¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent probe for fluorinated compounds. wikipedia.orgbiophysics.org Due to the molecule's symmetry, two signals are expected in the ¹⁹F NMR spectrum.

F-2, F-6 : The two equivalent fluorine atoms ortho to the thiol group will produce one signal. This signal is expected to be a triplet due to coupling with the para fluorine (⁴JF-F) and the two meta protons (³JH-F).

F-4 : The single fluorine atom para to the thiol group will produce a second signal. This signal is expected to be a triplet due to coupling to the two ortho fluorine atoms (⁴JF-F).

The chemical shifts in ¹⁹F NMR are sensitive to both inductive and resonance effects. nih.gov The thiol (-SH) group is an ortho-, para-director and is considered an electron-donating group through resonance. This electron donation increases the electron density at the ortho and para positions. Consequently, the fluorine atoms at these positions (F-2, F-4, F-6) will be more shielded compared to those in 1,3,5-trifluorobenzene (B1201519) and will resonate at a higher field (more negative ppm value). rsc.org

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-2, F-6 | -105 to -115 | Triplet (t) | ⁴JF-F ≈ 15-20; ³JH-F ≈ 8-10 |

| F-4 | -100 to -110 | Triplet (t) | ⁴JF-F ≈ 15-20 |

Two-Dimensional (2D) NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are powerful methods for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the connectivity of a molecule. For this compound, these experiments would confirm the substitution pattern and the assignment of the aromatic protons.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, a cross-peak would be expected between the two aromatic protons (H-3 and H-5), confirming their adjacent relationship (four-bond coupling, ⁴JHH), which is often observable in aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). For this compound, HSQC/HMQC would show cross-peaks between the aromatic protons and the carbons they are attached to (C-3 and C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). It is crucial for identifying quaternary carbons and piecing together molecular fragments. For this molecule, HMBC would show correlations from the aromatic protons to adjacent fluorinated carbons (C-2, C-4, C-6) and the thiol-bearing carbon (C-1).

A hypothetical data table summarizing expected correlations is presented below to illustrate the utility of these techniques.

Interactive Data Table: Hypothetical 2D NMR Correlations for this compound

| Experiment | ¹H Signal | Correlating Atom(s) | Type of Correlation |

| COSY | H-3/H-5 | H-5/H-3 | ⁴JHH |

| HSQC | H-3/H-5 | C-3/C-5 | ¹JCH |

| HMBC | H-3/H-5 | C-1, C-2, C-4, C-6, C-5/C-3 | ²JCH, ³JCH, ⁴JCF |

| HMBC | SH | C-1, C-2, C-6 | ²JCH, ³JCH |

Note: The data in this table is illustrative and not based on published experimental results.

Low-Temperature NMR Studies for Conformational Dynamics

Low-temperature NMR spectroscopy is employed to study dynamic processes in molecules, such as conformational changes, by slowing them down on the NMR timescale. nih.gov For this compound, such studies could investigate the rotational dynamics of the thiol (-SH) group around the C-S bond. At room temperature, this rotation is typically fast, resulting in time-averaged NMR signals. By lowering the temperature, it might be possible to "freeze out" distinct conformers, potentially leading to the observation of separate signals or significant line broadening. This would allow for the determination of the rotational energy barrier. However, no specific low-temperature NMR studies for this compound have been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like this compound, the primary electronic transitions observed are typically π → π* transitions associated with the benzene ring. The presence of the thiol and fluorine substituents would influence the energy of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene. Thiophenols generally exhibit absorption bands in the near-UV region. aip.org While general principles suggest where absorption might occur, specific experimental λmax and molar absorptivity (ε) values for this compound are not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. mdpi.com For this compound, with a molecular formula of C₆H₃F₃S, HRMS would provide an experimental mass-to-charge ratio (m/z) that is extremely close to the calculated theoretical mass. This high accuracy helps to distinguish the compound from other molecules with the same nominal mass.

Interactive Data Table: Theoretical vs. Expected HRMS Data for C₆H₃F₃S

| Parameter | Value |

| Molecular Formula | C₆H₃F₃S |

| Theoretical Monoisotopic Mass | 164.0013 Da |

| Expected Experimental Mass | ~164.0013 ± 0.0005 Da |

Note: The expected experimental mass is an illustration of typical HRMS accuracy and not a reported experimental value.

X-ray Crystallography for Solid-State Structure and Packing Analysis

Elucidation of Molecular Conformation and Intermolecular Interactions

If a crystal structure were available, it would reveal the planarity of the trifluorophenyl ring and the orientation of the thiol group relative to the ring. Key intermolecular interactions that would be analyzed include potential hydrogen bonds involving the thiol proton and halogen bonds involving the fluorine atoms. Thiols are known to be weak hydrogen-bond donors.

Analysis of Crystal Packing and Hydrogen/Halogen Bonding Networks

The crystal packing would be dictated by a combination of forces. In fluorinated aromatic compounds, interactions such as C-H···F hydrogen bonds and halogen bonds (C-F···F or C-F···S) can play a significant role in directing the supramolecular assembly. Additionally, S-H···S or S-H···π interactions are possibilities that would stabilize the crystal lattice. Analysis of these networks is crucial for understanding the solid-state properties of the material. However, without an experimental crystal structure, any discussion of these networks for this compound remains speculative.

Computational and Theoretical Investigations of 2,4,6 Trifluorobenzene 1 Thiol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict a variety of molecular properties with high accuracy. DFT calculations are instrumental in understanding the structure-property relationships of molecules like 2,4,6-Trifluorobenzene-1-thiol. These studies typically involve selecting a functional (such as B3LYP or PBEPBE) and a basis set (for example, 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. spectroscopyonline.com

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the most stable molecular conformation. nih.gov DFT methods are highly effective for this purpose, providing optimized geometric parameters that are often in good agreement with experimental data. spectroscopyonline.comresearchgate.net

Electronic structure analysis provides insight into the distribution of electrons within the molecule. This analysis helps in understanding the molecule's reactivity, polarity, and other electronic properties. Key parameters derived from this analysis include the total energy, dipole moment, and the distribution of atomic charges. For instance, in a related molecule, 5-(trifluoromethyl)pyridine-2-thiol, DFT calculations were used to determine optimized parameters and revealed good agreement between different levels of theory. journaleras.com

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-S | e.g., 1.78 Å |

| Bond Length | S-H | e.g., 1.34 Å |

| Bond Length | C-F | e.g., 1.35 Å |

| Bond Length | C-C (aromatic) | e.g., 1.39 Å |

| Bond Angle | C-S-H | e.g., 99.5° |

| Bond Angle | C-C-S | e.g., 122.0° |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the vibrational modes observed in experimental spectra. researchgate.net The process involves computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. spectroscopyonline.comscirp.org For example, a study on 1,3,5-tribromo-2,4,6-trifluoro-benzene utilized DFT to calculate vibrational frequencies, which showed excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

| Vibrational Mode Assignment | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| S-H stretch | e.g., 2580 | e.g., 2575 |

| C-H stretch | e.g., 3080 | e.g., 3078 |

| C-F stretch | e.g., 1350 | e.g., 1345 |

| C-S stretch | e.g., 710 | e.g., 705 |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic resonance (NMR) chemical shifts using DFT. mdpi.com This technique is valuable for assigning signals in experimental ¹H and ¹³C NMR spectra and can aid in structure elucidation. The accuracy of the predicted chemical shifts depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com By comparing the calculated isotropic shielding values with that of a reference compound (e.g., tetramethylsilane), theoretical chemical shifts can be obtained.

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and telecommunications. journaleras.comscielo.org.mx DFT calculations can effectively predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). journaleras.com Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. The NLO response is often related to intramolecular charge transfer, which can be analyzed by examining the molecular orbitals. scielo.org.mx Studies on similar molecules have shown that DFT is a reliable tool for predicting NLO properties and guiding the design of new NLO materials. journaleras.comnih.gov

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | e.g., 1.5 Debye |

| Mean Polarizability (α) | e.g., 10 x 10⁻²⁴ esu |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and their energy gap (ΔE = E_LUMO - E_HOMO) are critical parameters for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netnih.gov A small HOMO-LUMO gap generally indicates high chemical reactivity and is often associated with enhanced NLO properties. scielo.org.mx The spatial distribution of the HOMO and LUMO provides information about the regions of the molecule that are likely to act as electron donors and acceptors, respectively. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,5-Tribromo-2,4,6-trifluoro-benzene |

| 5-(trifluoromethyl)pyridine-2-thiol |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, the MEP map would reveal distinct regions of positive and negative electrostatic potential. The highly electronegative fluorine atoms attached to the benzene (B151609) ring create regions of negative potential (typically colored red or yellow), indicating areas that are rich in electrons. These sites are susceptible to attack by electrophiles. Conversely, the hydrogen atom of the thiol group (-SH) is expected to be a region of positive potential (typically colored blue), making it a likely site for interaction with nucleophiles. researchgate.net A similar pattern of positive potential around hydrogen atoms and negative potential around fluorine atoms is observed in related fluorinated compounds. researchgate.net Theoretical studies on analogous molecules like 1,3,5-tribromo-2,4,6-trifluoro-benzene also utilize MEP maps to understand intramolecular interactions and reactivity. researchgate.net

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

| Fluorine Atoms (F) | Negative (Electron-Rich) | Site for electrophilic attack |

| Thiol Hydrogen Atom (H) | Positive (Electron-Poor) | Site for nucleophilic attack/H-bonding |

| Aromatic Ring (π-system) | Generally Negative | Interaction with electrophiles |

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangements of its atoms. The primary focus of such an analysis is the rotation around the C-S single bond, which determines the orientation of the thiol group relative to the plane of the trifluorinated benzene ring. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface associated with this rotation.

The analysis would typically explore two key conformers: a planar conformer, where the S-H bond lies in the same plane as the aromatic ring, and an orthogonal conformer, where the S-H bond is perpendicular to the ring. Energy minimization calculations are performed to determine which conformer represents the global minimum on the potential energy surface. For many substituted benzenes, planar or near-planar conformations are often favored due to stabilizing interactions, though steric hindrance can influence the outcome. Conformational studies on related substituted fluoro- and trifluoromethyl-benzaldehydes have also shown preferences for specific planar conformers. rsc.org

Table 2: Hypothetical Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (C-C-S-H) | Relative Energy (kcal/mol) | Stability |

| Planar | 0° / 180° | 0.00 (Reference) | Most Stable |

| Orthogonal | 90° / 270° | > 1.00 | Transition State |

Reaction Pathway Elucidation through Computational Chemistry

For this compound, one could computationally investigate various reactions involving the thiol group, such as its participation in a thiol-ene reaction. rsc.org Using DFT calculations, researchers can model the stepwise pathway of such a reaction. researchgate.net This involves locating the transition state structure for the addition of the thiol to an alkene and calculating the energy barrier for this step. The analysis can reveal whether the reaction proceeds via a concerted or a stepwise mechanism and explain the regioselectivity of the process based on the relative energies of possible intermediates. researchgate.net

Table 3: Steps in Computational Elucidation of a Hypothetical Reaction Pathway

| Step | Computational Task | Objective |

| 1. Geometry Optimization | Minimize the energy of reactants and products. | Determine the stable structures of starting materials and final products. |

| 2. Transition State Search | Locate the saddle point on the Potential Energy Surface (PES). | Identify the structure of the highest energy point along the reaction coordinate. |

| 3. Frequency Calculation | Calculate vibrational frequencies for all structures. | Confirm optimized structures as minima (no imaginary frequencies) or transition states (one imaginary frequency). |

| 4. Energy Calculation | Determine the electronic energies of all species. | Calculate the activation energy (Ea) and the overall reaction energy (ΔE). |

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry accounts for these effects using various solvation models, such as the Solvation Model based on Density (SMD), which can be applied in DFT calculations. rsc.org These models simulate the interaction between the solute (this compound) and the solvent, allowing for the prediction of how different solvents will alter its behavior.

For this compound, the choice of solvent is expected to impact its conformational equilibrium and reaction kinetics. For instance, a polar solvent would likely stabilize a conformer with a larger dipole moment. In the context of reactivity, solvents can influence the rates of reactions by stabilizing or destabilizing reactants, products, and transition states. Computational studies on thiol-ene reactions have demonstrated that solvents like methanol (B129727) can lead to higher reactivity compared to less polar solvents like tetrahydrofuran (B95107) or chloroform. rsc.org Molecular dynamics simulations on related fluorinated benzene derivatives have also shown that fluorination can enhance solubility in specific solvents like supercritical CO2. researchgate.net

Table 4: Predicted Solvent Effects on Properties of this compound

| Property | Effect in Polar Solvents (e.g., Methanol) | Effect in Non-Polar Solvents (e.g., Chloroform) |

| Dipole Moment | Increased induced dipole moment. | Minimal change from gas-phase value. |

| Conformational Stability | May stabilize more polar conformers. | Less impact on conformational preference. |

| Reaction Rates (e.g., Nucleophilic) | Can accelerate reactions by stabilizing charged transition states. | Generally slower reaction rates compared to polar solvents. |

Reactivity and Reaction Mechanisms of 2,4,6 Trifluorobenzene 1 Thiol

Thiol Group Reactivity in a Fluorinated Aromatic Context

The reactivity of the thiol group in 2,4,6-Trifluorobenzene-1-thiol is influenced by the electron-withdrawing nature of the fluorine atoms on the aromatic ring. This electronic effect impacts the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion.

Disulfide Formation: Thiols can be oxidized to form disulfides, a reaction that is crucial in various chemical and biological processes. youtube.combiolmolchem.com This conversion can be achieved using a range of oxidizing agents. biolmolchem.comorganic-chemistry.org The general reaction involves the coupling of two thiol molecules to form a disulfide bond (S-S). youtube.com For this compound, this would result in the formation of bis(2,4,6-trifluorophenyl) disulfide. Common oxidizing agents for this transformation include hydrogen peroxide, iodine, and dimethyl sulfoxide (B87167) (DMSO). biolmolchem.comorganic-chemistry.org The reaction is often catalyzed by acids or metal ions. biolmolchem.com

Sulfenyl Chlorides: The synthesis of sulfenyl chlorides from thiols is a key transformation in organosulfur chemistry. These compounds are valuable intermediates for the preparation of other sulfur-containing molecules. The reaction typically involves the treatment of a thiol with a chlorinating agent such as chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). In the case of this compound, this would yield 2,4,6-trifluorobenzenesulfenyl chloride.

Sulfonyl Chlorides: Sulfonyl chlorides are important building blocks in organic synthesis, often used in the preparation of sulfonamides and sulfonate esters. guidechem.com They can be synthesized by the oxidation of thiols in the presence of a chlorine source. google.com A common method involves the use of chlorine gas in an aqueous solution. For this compound, this oxidation would lead to the formation of 2,4,6-trifluorobenzenesulfonyl chloride. nih.gov The reaction proceeds through the formation of intermediate sulfur species, which are subsequently oxidized and chlorinated.

| Reaction Type | Product | Typical Reagents |

|---|---|---|

| Disulfide Formation | bis(2,4,6-trifluorophenyl) disulfide | H₂O₂, I₂, DMSO |

| Sulfenyl Chloride Synthesis | 2,4,6-trifluorobenzenesulfenyl chloride | Cl₂, SO₂Cl₂ |

| Sulfonyl Chloride Synthesis | 2,4,6-trifluorobenzenesulfonyl chloride | Cl₂ in aqueous solution |

The thiolate anion, formed by the deprotonation of the thiol group, is a potent nucleophile. The electron-withdrawing fluorine atoms on the aromatic ring of this compound increase the acidity of the thiol proton, facilitating the formation of the thiolate anion. This anion can participate in a variety of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides to form thioethers or with activated aromatic systems in nucleophilic aromatic substitution (SNAr) reactions. nih.gov The size and polarizability of the sulfur atom contribute to the high nucleophilicity of the thiolate anion. nih.gov

Thiols can participate in radical reactions, typically initiated by heat, light, or a radical initiator. wikipedia.org The thiol-ene reaction, for example, involves the radical addition of a thiol to an alkene to form a thioether. wikipedia.orgmdpi.com This reaction proceeds via a chain mechanism involving a thiyl radical (RS•). mdpi.com The initiation step involves the generation of the thiyl radical from the thiol. mdpi.comyoutube.com This can be achieved through homolytic cleavage of the S-H bond using UV light or by hydrogen atom abstraction using a radical initiator like azobisisobutyronitrile (AIBN). mdpi.comprinceton.edu The resulting thiyl radical can then add to an alkene, initiating the propagation steps of the reaction. wikipedia.org

Electrophilic Aromatic Substitution on the Fluorinated Ring (if applicable)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.orgmasterorganicchemistry.com However, the presence of strongly deactivating substituents, such as fluorine atoms, on the aromatic ring makes these reactions challenging for this compound. wikipedia.org The fluorine atoms withdraw electron density from the ring through the inductive effect, making it less susceptible to attack by electrophiles. wikipedia.orguci.edu While the thiol group is generally considered an ortho, para-directing activator, its activating effect may not be sufficient to overcome the strong deactivating effect of the three fluorine atoms. Therefore, electrophilic aromatic substitution reactions on this compound are not common and would require harsh reaction conditions. minia.edu.egnih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings. wikipedia.orglibretexts.org The presence of multiple electron-withdrawing fluorine atoms makes the aromatic ring of this compound highly susceptible to nucleophilic attack. wikipedia.orgyoutube.com

A key example of SNAr on this compound is selective defluorination. In these reactions, a nucleophile displaces one or more of the fluorine atoms on the aromatic ring. The positions ortho and para to the thiol group are particularly activated towards nucleophilic attack due to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through resonance. The outcome of the reaction, including which fluorine atom is displaced, can be influenced by the nature of the nucleophile and the reaction conditions. rsc.org

| Reaction Type | Applicability | Key Factors |

|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | Generally not applicable | Strong deactivating effect of three fluorine atoms |

| Nucleophilic Aromatic Substitution (SNAr) | Highly applicable | Electron-withdrawing nature of fluorine atoms activates the ring for nucleophilic attack |

Substitution of Fluorine Atoms by Other Nucleophiles

The benzene (B151609) ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The presence of three strongly electron-withdrawing fluorine atoms decreases the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. In this reaction, a nucleophile attacks a carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion, a good leaving group, results in the substituted product.

Thiols are recognized as effective nucleophiles in SNAr reactions due to the high polarizability of the sulfur atom. nih.gov Consequently, in reactions involving other nucleophiles with this compound, it is the fluorine atoms that are typically displaced. The positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack. For this molecule, the fluorine atoms are at positions 2, 4, and 6.

Research on analogous highly halogenated and activated aromatic compounds demonstrates that a variety of nucleophiles can displace fluorine atoms. nih.govresearchgate.net The outcome of these reactions can be controlled by factors such as the nature of the nucleophile, the solvent, and the reaction temperature to achieve mono-, di-, or tri-substituted products. rsc.org

Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr) on Activated Fluoroaromatics

| Nucleophile Type | Typical Reagents | General Conditions | Product Type |

| Oxygen | Sodium methoxide, Potassium phenoxide, Hydroxides | Aprotic polar solvents (e.g., DMF, DMSO), Room temperature to moderate heating | Aryl ethers, Phenols |

| Nitrogen | Ammonia, Primary/Secondary amines (e.g., Aniline (B41778), Diethylamine) | Aprotic polar solvents, often with a non-nucleophilic base | Aryl amines |

| Sulfur | Sodium hydrosulfide (B80085), Thiolates | Aprotic polar solvents | Diaryl sulfides, Dithiols |

This table presents generalized conditions based on the reactivity of activated fluoroaromatic compounds and is illustrative for this compound.

Reactions with Unsaturated Systems (e.g., Thiol-Ene, Thiol-Yne, Thiol-Michael Additions)

The thiol (-SH) group of this compound is highly reactive towards unsaturated carbon-carbon bonds, enabling its participation in several powerful "click" chemistry reactions. These reactions are characterized by high yields, stereoselectivity, and simple reaction conditions. wikipedia.org

Thiol-Ene Reaction : This reaction involves the addition of the thiol group across a carbon-carbon double bond (an alkene or "ene"). vander-lingen.nl The process can be initiated by radicals (e.g., using UV light or a radical initiator like AIBN) or catalyzed by a base. wikipedia.orgillinois.edu The radical-mediated pathway is particularly common and proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov addition of the thiol to the alkene. wikipedia.orgvander-lingen.nl This means the sulfur atom attaches to the less substituted carbon atom of the double bond. illinois.edu This reaction is a highly efficient method for forming thioethers. wikipedia.org

Thiol-Yne Reaction : Analogous to the thiol-ene reaction, the thiol-yne reaction is an addition of a thiol to a carbon-carbon triple bond (an alkyne or "yne"). wikipedia.org This reaction can also be initiated by radicals or UV irradiation. wikipedia.org The reaction can proceed with either one or two thiol molecules. The mono-addition results in an alkenyl sulfide (B99878), often as a mixture of E/Z isomers, while the addition of a second thiol molecule can lead to a 1,2-dithioether or a 1,1-dithioacetal, depending on the reaction conditions and subsequent steps. wikipedia.org

Thiol-Michael Addition : This reaction, a subset of Michael additions, involves the conjugate addition of a thiolate anion to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound (e.g., acrylates, maleimides). nsf.govresearchgate.net The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. nsf.gov This anion then attacks the β-carbon of the activated alkene. The Thiol-Michael addition is known for its rapid kinetics and high conversion rates under mild conditions. nsf.gov

Table 2: Comparison of Thiol Addition Reactions

| Reaction | Unsaturated System | Typical Catalyst/Initiator | Key Characteristics | Product |

| Thiol-Ene | Alkene (C=C) | Radical initiator (AIBN), UV light | Anti-Markovnikov regioselectivity, Radical chain mechanism | Thioether |

| Thiol-Yne | Alkyne (C≡C) | Radical initiator, UV light, Gold or Rhodium catalysts | Can yield mono- or di-addition products, Anti-Markovnikov addition | Alkenyl sulfide or Dithioether |

| Thiol-Michael | Electron-deficient alkene (e.g., Acrylate) | Base (e.g., triethylamine) or Nucleophile | Conjugate (1,4-) addition, Forms a thiolate intermediate | Thioether |

Complex Reaction Mechanisms and Intermediates (e.g., Benzenonium Ion)

Reactions involving aromatic rings often proceed through charged, transient intermediates. A key intermediate in the electrophilic aromatic substitution of benzene and its derivatives is the benzenonium ion , also known as an arenium ion or a sigma (σ) complex. msu.edumsu.edu

A benzenonium ion is formed when an electrophile attacks the π-electron system of the aromatic ring. msu.edu In this process, two electrons from the ring form a new sigma bond with the electrophile, disrupting the aromaticity. The resulting intermediate is a cyclohexadienyl cation, where the positive charge is delocalized over the remaining five carbon atoms of the ring through resonance. msu.edu This resonance stabilization is crucial, although the intermediate is still significantly less stable than the starting aromatic compound. The aromatic system is regenerated in a subsequent fast step, typically through the loss of a proton from the carbon atom that was attacked by the electrophile. msu.edumsu.edu

While the benzenonium ion is the hallmark of electrophilic substitution, it is important to note that the reactions discussed in the preceding sections involve different key intermediates:

Nucleophilic Aromatic Substitution (SNAr) , as described in section 5.3.2, proceeds through a negatively charged Meisenheimer complex .

Radical Thiol-Ene/Yne Additions , discussed in section 5.4, proceed through a neutral thiyl radical (RS•) and subsequent carbon-centered radical intermediates. nih.gov

Base-catalyzed Thiol-Michael Additions involve an anionic thiolate (RS⁻) intermediate. nsf.gov

Therefore, while a benzenonium ion could theoretically be formed if this compound were subjected to strong electrophilic conditions, its primary modes of reactivity discussed here—nucleophilic substitution at the ring and thiol-based additions—are governed by different, distinct mechanistic pathways and intermediates.

Derivative Synthesis and Functionalization of 2,4,6 Trifluorobenzene 1 Thiol

Synthesis of Thioether Derivatives

The conversion of the thiol group into a thioether (or sulfide) is a fundamental transformation that expands the molecular complexity and utility of the parent compound. Thioethers are prevalent in pharmaceuticals and advanced materials. researchgate.net The primary methods for synthesizing thioether derivatives from 2,4,6-trifluorobenzene-1-thiol involve direct alkylation to form C-S bonds and palladium-catalyzed cross-coupling reactions. taylorandfrancis.comacsgcipr.org

Alkylation of thiols is a direct and efficient method for the formation of a carbon-sulfur bond. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the sulfur atom of the thiol attacks an electrophilic carbon center, typically an alkyl halide. The nucleophilicity of the thiol is significantly enhanced by its conversion to the corresponding thiolate anion through deprotonation with a base. thieme-connect.de

The general reaction for the alkylation of this compound can be represented as follows:

A variety of bases and solvents can be employed, with conditions often tailored to the specific alkylating agent used. nih.gov Common bases include alkali metal carbonates (K₂CO₃, Cs₂CO₃) and hydroxides, while polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or acetone (B3395972) are frequently used to facilitate the reaction. nih.gov

Table 1: General Conditions for Thiol Alkylation

| Base | Alkylating Agent (R-X) | Solvent | Typical Temperature |

| Potassium Carbonate (K₂CO₃) | Alkyl bromides, iodides | Acetonitrile, DMF | Room Temp. to 80 °C |

| Cesium Carbonate (Cs₂CO₃) | Alkyl halides, tosylates | Acetonitrile, THF | Room Temp. to 80 °C |

| Sodium Hydride (NaH) | Alkyl halides | THF, Dioxane | 0 °C to Room Temp. |

| Sodium Hydroxide (NaOH) | Alkyl sulfates, halides | Water/Organic Biphasic | Room Temp. to 100 °C |

This table presents generalized conditions for thiol alkylation reactions.

The reaction's success depends on the reactivity of the alkylating agent and the absence of competing side reactions. The soft nature of the thiolate nucleophile favors reaction at soft electrophilic centers, such as the sp³-hybridized carbon of an alkyl halide. thieme-connect.de

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds, particularly for synthesizing aryl thioethers. taylorandfrancis.com Analogous to the celebrated Buchwald-Hartwig amination which forms C-N bonds, this methodology couples thiols with aryl halides or pseudohalides (e.g., triflates). wikipedia.orgorganic-chemistry.org This approach is invaluable for linking the 2,4,6-trifluorophenylthio group to other aromatic or heteroaromatic systems.

The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium thiolate intermediate, and reductive elimination to yield the aryl thioether product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. amazonaws.comnih.gov

A general scheme for this coupling is:

Various catalyst systems have been developed, each with a specific scope and set of reaction conditions. organic-chemistry.orgamazonaws.com

Table 2: Representative Catalyst Systems for C-S Cross-Coupling Reactions

| Palladium Precursor | Ligand | Base | Solvent | Reference |

| Pd₂(dba)₃ | Xantphos | i-Pr₂NEt | 1,4-Dioxane | amazonaws.com |

| Pd(OAc)₂ | D-t-BPF | K₃PO₄ | Toluene (B28343) | amazonaws.com |

| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | NaOtBu | Toluene/Water | researchgate.net |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane |

This table summarizes common palladium catalyst systems used for C-S bond formation, analogous to the Buchwald-Hartwig amination.

Formation of Sulfur-Containing Heterocycles

This compound can serve as a key starting material for the synthesis of various sulfur-containing heterocycles, which are important scaffolds in medicinal chemistry. digitellinc.comresearchgate.net The synthetic strategies typically involve the reaction of the thiol group with a bifunctional molecule, leading to an intermediate that can undergo intramolecular cyclization.

Several general approaches can be envisioned:

Reaction with Dihaloalkanes: The thiol can be S-alkylated with a dihaloalkane (e.g., 1,n-dibromoalkane). The resulting ω-haloalkyl thioether can then undergo an intramolecular nucleophilic substitution to form cyclic sulfides like tetrahydrothiophenes or tetrahydrothiopyrans. nih.gov

Michael Addition and Cyclization: The thiolate can act as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound that also contains a leaving group. Subsequent intramolecular cyclization can lead to the formation of heterocycles.

Cycloaddition Reactions: While the thiol itself is not typically used directly in cycloadditions, it can be converted into reactive species like thiocarbonyls which are excellent dienophiles or dipolarophiles for the synthesis of fluorinated S-heterocycles. mdpi.com

Oxidative C-H Functionalization: Modern synthetic methods allow for the formation of heterocycles through oxidative C-H bond cleavage. nih.gov A derivative of this compound, such as a vinyl sulfide (B99878), could potentially be cyclized onto an appended nucleophile through this methodology. nih.gov

These synthetic routes provide access to a diverse range of heterocyclic structures incorporating the trifluorophenylthio moiety, which can modulate the biological activity and physicochemical properties of the final molecule.

Preparation of Organometallic Complexes as Ligands

The deprotonated form of this compound, the 2,4,6-trifluorobenzenethiolate, is an excellent ligand for a wide range of metal ions. nih.gov The soft sulfur donor atom coordinates effectively to soft metal centers. The electronic properties of the ligand are significantly influenced by the three fluorine atoms on the aromatic ring, which are strongly electron-withdrawing. This electronic effect can stabilize the resulting metal complex and influence its reactivity.

Thiolate ligands are found in various coordination environments and play roles in catalysis and bioinorganic chemistry. nih.gov The 2,4,6-trifluorobenzenethiolate can act as a terminal ligand, coordinating to a single metal center, or as a bridging ligand, linking two or more metal centers.

Examples of metal complexes with thiolate ligands include:

Zinc and Cadmium Complexes: Tripodal tris(thiolate)hydroborato ligands create a sulfur-rich environment around metals like zinc and cadmium, mimicking the active sites of certain metalloenzymes. nih.gov

Mercury Complexes: Cationic mercury(II) thiolate complexes have been synthesized and structurally characterized, demonstrating the strong affinity of mercury for sulfur donors.

Palladium and Gold Complexes: Thiolates are common ligands in palladium and gold chemistry, where they can stabilize catalytic species or form part of novel materials. The persistence of πF-πF stacking interactions in metal complexes of fluorinated thiolates has been studied from a crystal engineering perspective. researchgate.net

The steric and electronic profile of the 2,4,6-trifluorobenzenethiolate ligand makes it a candidate for creating organometallic complexes with unique structural and reactive properties. nih.gov

Functionalization of the Trifluorinated Aromatic Ring

Further modification of the aromatic ring of this compound allows for the introduction of additional functional groups, although this is challenging due to the existing substitution pattern. The three fluorine atoms are strongly deactivating towards electrophilic aromatic substitution, and the available positions (C3 and C5) are sterically hindered. Moreover, the thiol group is sensitive to oxidation and may require protection during ring functionalization.

Potential functionalization reactions include:

Halogenation: Introduction of other halogens (e.g., bromine, iodine) at the C3 and C5 positions may be possible under forcing conditions. Such reactions on highly substituted fluorinated benzenes have been reported, leading to polyhalogenated aromatic compounds. nih.govnih.gov These products can serve as building blocks in supramolecular chemistry, utilizing halogen bonding. nih.govnih.gov

Nitration: Electrophilic nitration of such a highly deactivated ring would require extremely harsh conditions (e.g., strong acids and high temperatures). scirp.org The compatibility of these conditions with the thiol group is very low, as it would be readily oxidized. Therefore, protection of the thiol, for instance as a thioether, would be a prerequisite for attempting such a transformation. thieme-connect.degoogle.com

Sulfonation: Similar to nitration, sulfonation is an electrophilic aromatic substitution that would be difficult on this substrate. The synthesis of related compounds like 2,4,6-trifluorobenzenesulfonyl chloride suggests that sulfonation of the parent 1,3,5-trifluorobenzene (B1201519) is feasible, but the presence of the thiol group adds a layer of complexity due to its sensitivity to the oxidative conditions often used. nih.gov

Applications in Materials Science and Supramolecular Chemistry

Utilization as Building Blocks for Advanced Materials

Fluorinated compounds are integral to modern materials science, offering enhanced properties compared to their non-fluorinated analogs. The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical characteristics, including thermal stability, reactivity, and lipophilicity, with minimal steric impact. ossila.com These attributes make fluorinated building blocks, such as 2,4,6-trifluorobenzene-1-thiol, highly desirable for creating advanced materials. ossila.com

The strong carbon-fluorine bond and the high electronegativity of fluorine impart unique qualities to the resulting materials. ossila.com For instance, polymers incorporating fluorinated moieties often exhibit higher thermal stability and chemical resistance. In the context of this compound, the trifluorinated phenyl ring serves as a rigid, electron-poor aromatic core. This core can be integrated into larger molecular architectures, where the thiol group provides a reactive handle for polymerization or surface modification. The resulting materials can find use in specialized applications, such as ferroelectric and piezoelectric materials, where high polarity and organized molecular packing are crucial. nih.govrsc.org

Table 1: Key Properties Imparted by Fluorine in Material Building Blocks

| Property | Description | Impact on Material Performance |

| High Electronegativity | Fluorine is the most electronegative element, leading to highly polarized C-F bonds. | Creates strong dipole moments, influencing molecular interactions and packing; enhances electron-withdrawing capabilities. ossila.com |

| Low Polarizability | The electron cloud of fluorine is tightly held, making it less deformable. | Contributes to weak intermolecular forces (van der Waals), resulting in materials with low surface energy and non-stick properties. ossila.com |

| High Thermal Stability | The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. | Leads to materials with increased resistance to heat and chemical degradation. |

| Small Atomic Radius | Fluorine is the second smallest atom, allowing it to replace hydrogen with minimal steric hindrance. | Enables systematic modification of molecular properties without significantly altering the molecular shape. ossila.com |

Role in Polymer Chemistry and Cross-linking Agents

The thiol group of this compound is a versatile functional group for polymer synthesis and modification. It can participate in various reactions to form cross-linked networks, providing a pathway to materials with tailored properties.

Thiol-ene polymerization is a powerful method for polymer synthesis, known for its efficiency and adherence to the principles of "click chemistry". mdpi.comnih.gov This reaction involves the radical-mediated addition of a thiol (R-SH) to a carbon-carbon double bond (an 'ene'). illinois.edunsf.gov The process is typically initiated by UV light or thermal energy and proceeds via a step-growth mechanism, which offers distinct advantages for creating uniform polymer networks. mdpi.comnih.gov

Key features of thiol-ene polymerization include:

High Reaction Rates: The reaction is often very fast, with high conversions achieved in seconds to minutes. mdpi.comresearchgate.net

Oxygen Tolerance: Unlike many free-radical polymerizations, thiol-ene reactions are not significantly inhibited by oxygen. nih.gov

Reduced Shrinkage: The step-growth mechanism leads to a delayed gel point, which dramatically reduces the volume shrinkage and associated stress during polymerization, a critical factor in applications like dental resins and precision coatings. nih.gov

Homogeneous Networks: The reaction mechanism promotes the formation of highly uniform and cross-linked polymer networks. nih.gov

In this context, this compound can act as a monofunctional chain transfer agent. When added to a formulation containing multifunctional thiols and enes, it can be used to control the cross-link density and molecular weight of the resulting polymer, thereby fine-tuning the material's mechanical properties. The fluorinated aromatic ring would also be incorporated as a pendant group throughout the polymer network, modifying the surface energy, refractive index, and thermal stability of the final resin.

Photoactive, or photo-chemical, cross-linking reagents provide temporal and spatial control over the formation of polymer networks. thermofisher.com These molecules are inert until activated by a specific wavelength of light, typically UV light, which initiates the cross-linking reaction. thermofisher.comnih.gov This "on-demand" curing is highly advantageous in fields like microelectronics, 3D printing, and protein structural studies. thermofisher.comnih.gov

While this compound itself is not a complete cross-linking agent, it can be a crucial component in the design of one. For example, it could be attached to a molecule containing a photo-activatable group, such as an aryl azide or diazirine. thermofisher.com Upon exposure to UV light, the photo-activatable group would form a highly reactive species capable of inserting into C-H or N-H bonds, while the thiol group could simultaneously participate in a thiol-ene reaction with an appropriate polymer backbone. This dual reactivity allows for the creation of complex, covalently linked networks initiated by light. The incorporation of the trifluorobenzene moiety would lend the aforementioned benefits of fluorination to the cross-linker and the resulting material.

The properties of a polymer network—such as its stiffness, toughness, glass transition temperature (Tg), and thermal stability—are directly related to its chemical structure and cross-link density. rsc.orgresearchgate.net Thiol-based polymerizations offer exceptional control over these parameters.

By varying the stoichiometry of thiol and ene functional groups, or by introducing monofunctional reagents like this compound, the architecture of the polymer network can be precisely engineered. nsf.govrsc.org

Modifying Surface Properties: The trifluorophenyl groups, now part of the polymer structure, will preferentially migrate to the surface, lowering the surface energy and imparting hydrophobic and oleophobic properties to the material.

Table 2: Influence of Monofunctional Thiol on Polymer Network Properties

| Network Parameter | Effect of Adding this compound | Resulting Material Property |

| Cross-link Density | Decreases | Lower modulus, lower Tg, increased flexibility. researchgate.net |

| Pendant Groups | Introduces trifluorophenyl groups | Lower surface energy, increased hydrophobicity. |

| Chemical Composition | Increases fluorine content | Enhanced thermal and chemical stability. rsc.org |

| Molecular Weight Between Cross-links | Increases | Can lead to increased toughness. |

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. rsc.org The defined geometry and strong dipole moment of molecules derived from 1,3,5-trifluorobenzene (B1201519) make them excellent candidates for constructing such assemblies.

Molecules with C3 symmetry, often called tripodal molecules, are fundamental building blocks in supramolecular chemistry used to construct cages, receptors, and other complex architectures. nih.govrsc.org A key derivative of 1,3,5-trifluorobenzene, all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, showcases the potential of this structural motif. nih.govrsc.orgresearchgate.net This molecule, synthesized from a precursor of this compound, possesses a very large dipole moment (up to 6.3 Debye) due to the facial polarization of the axial fluorine atoms and equatorial hydroxyl groups. nih.govrsc.org

This strong, localized dipole makes these tripodal molecules highly effective as receptors in host-guest systems. They can be designed to bind specific ions (guests) within a defined cavity. nih.govrsc.org For example, derivatives have been successfully used to bind chloride anions, demonstrating their potential for creating molecular sensors or transport agents. rsc.org Furthermore, the ability of these molecules to self-assemble through dipole-dipole interactions and hydrogen bonding allows them to act as gelators, forming extended supramolecular networks that can immobilize solvents. nih.govrsc.org The principles demonstrated with this triol derivative could be extended to analogous structures synthesized from this compound, where the thiol groups could be used to anchor the tripodal unit to surfaces or other molecules. nih.gov

Role in Halogen Bonding and Other Non-Covalent Interactions

The chemical structure of this compound, featuring a thiol group and multiple fluorine atoms on a benzene (B151609) ring, makes it a candidate for engaging in a variety of non-covalent interactions. These interactions are crucial in dictating its behavior in materials science and supramolecular assemblies. The primary interactions include halogen bonding, hydrogen bonding, and π-stacking.

Halogen Bonding:

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophile. The strength of this interaction typically increases with the polarizability of the halogen (I > Br > Cl > F). Fluorine, due to its high electronegativity and low polarizability, is generally not considered a strong halogen bond donor as it rarely features a prominent σ-hole. nih.govresearchgate.net

However, theoretical and experimental studies have shown that fluorine can participate in halogen-like bonds, sometimes referred to as "fluorine bonds," particularly when covalently bonded to a highly electron-withdrawing group. researchgate.netrsc.org In the context of this compound, the electron-withdrawing nature of the aromatic ring could induce a sufficient σ-hole on the fluorine atoms to interact with suitable halogen bond acceptors. Furthermore, attractive dispersion forces can overcome electrostatic repulsion between fluorine atoms on adjacent molecules, leading to directional C-F···F contacts that are similar in nature to halogen bonds. nih.govfigshare.com

Other Key Non-Covalent Interactions:

Beyond halogen bonding, this compound can participate in several other significant non-covalent interactions that influence its assembly and material properties.

Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, interacting with suitable acceptors. While S-H bonds are weaker hydrogen bond donors than O-H or N-H bonds, these interactions can still play a role in directing molecular assembly.

S-H···π Interactions: The thiol's hydrogen atom can interact with the electron-rich π-system of an adjacent aromatic ring. This type of interaction has been identified as a significant force in the crystal structures of other aromatic thiols. nih.gov

π-π Stacking: The electron-deficient nature of the fluorinated benzene ring allows for strong π-π stacking interactions with either electron-rich or other electron-deficient aromatic systems. In fluorinated aromatic compounds, these interactions are often a dominant force in crystal engineering, dictating the packing of molecules in the solid state. Research on related tetra- and pentafluorinated benzenethiolates in metal complexes has demonstrated the prevalence of π(F)–π(F) stacking. rsc.org

| Interaction Type | Potential Donor | Potential Acceptor | Significance in this compound |

| Halogen Bonding | C-F | Lewis Base (e.g., N, O) | Possible, but likely weak; depends on σ-hole induction. |

| C-F···F Contacts | C-F | C-F on adjacent molecule | Can occur due to favorable dispersion forces and electrostatic anisotropy. nih.gov |

| Hydrogen Bonding | S-H | Lewis Base (e.g., N, O, S) | Present, but weaker than conventional hydrogen bonds. |

| S-H···π Interaction | S-H | Aromatic Ring (π-system) | A potential directional interaction contributing to crystal packing. nih.gov |

| π-π Stacking | Fluorinated Benzene Ring | Aromatic Ring (π-system) | A likely dominant interaction due to the ring's electron-deficient character. rsc.org |

Self-Assembly Processes and Hierarchical Structures

The ability of this compound to engage in directional non-covalent interactions makes it a promising building block for the construction of ordered materials through self-assembly. The thiol functional group is particularly well-suited for forming self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold.

Self-Assembled Monolayers (SAMs):

The formation of SAMs involves the spontaneous organization of molecules from solution or the gas phase onto a solid substrate. oaepublish.com For thiol-based molecules like this compound, this process on a gold surface is driven by the strong, semi-covalent interaction between sulfur and gold atoms. Once anchored to the surface, the molecules arrange themselves into a densely packed, ordered monolayer.

The final structure and properties of the SAM are governed by a combination of factors:

Substrate-Molecule Interaction: The strong Au-S bond provides the primary driving force for assembly.

Intermolecular Interactions: The packing and orientation of the aromatic rings within the monolayer are directed by the non-covalent interactions discussed previously (π-π stacking, C-F···F contacts, etc.).

Thermodynamic Control: The self-assembly process allows for 'proofreading' and self-correction, leading to a thermodynamically stable, highly ordered final structure. nsf.gov

For this compound, the strong tendency of fluorinated aromatic rings to engage in π-π stacking would likely result in a highly ordered monolayer where the rings are tilted at a specific angle relative to the surface normal to maximize these interactions.

Formation of Hierarchical Structures:

Hierarchical structures involve organization on multiple length scales. While SAMs represent two-dimensional order, the functional groups presented at the surface of the SAM can be used to direct further assembly. The fluorine atoms of the this compound monolayer create a unique fluorinated surface with specific properties (e.g., hydrophobicity). This surface can then guide the assembly of subsequent layers or the organization of nanoparticles, leading to more complex, hierarchical structures.

Moreover, in solution or the solid state, this compound can self-assemble into larger aggregates, such as gels or liquid crystals, driven by the combination of hydrogen bonding, halogen bonding, and π-stacking. The principles of supramolecular polymerization, where molecules associate through non-covalent interactions to form one-dimensional chains, could be applicable. For instance, related fluorinated cyclohexane derivatives have been shown to act as gelators, forming fibrous networks through self-assembly. rsc.orgresearchgate.net

| Assembly Process | Driving Force(s) | Resulting Structure | Potential Application |

| Monolayer on Gold | Au-S bond, π-π stacking, C-F···F contacts | Ordered 2D film with a fluorinated surface | Surface modification, biosensors, nanoelectronics |

| Crystal Formation | π-π stacking, Halogen/Hydrogen Bonding | 3D crystalline solid | Organic electronic materials, nonlinear optics |

| Supramolecular Gelation | Hydrogen bonding, π-π stacking | 3D fibrous network immobilizing solvent | Smart materials, controlled release |

The specific architecture of these self-assembled structures is highly dependent on the balance of intermolecular forces, which can be tuned by changing experimental conditions such as solvent, temperature, and concentration.

Advanced Analytical Techniques and Methodologies for Research of 2,4,6 Trifluorobenzene 1 Thiol

In-situ Reaction Monitoring (e.g., NMR, IR)

Real-time analysis of chemical reactions provides invaluable data on kinetics, mechanisms, and the formation of transient species. In-situ monitoring techniques are particularly powerful for studying reactions involving 2,4,6-Trifluorobenzene-1-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier technique for monitoring reactions in solution. For fluorinated compounds like this compound, both ¹H and ¹⁹F NMR are exceptionally informative. magritek.com ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an ideal tool for tracking the transformation of the starting material into products or intermediates. bath.ac.uk

A common reaction type for this class of compounds is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. nih.gov In-situ NMR monitoring of such a reaction would involve initiating the reaction directly within an NMR tube and acquiring spectra at regular intervals. nih.govjhu.edu The disappearance of the ¹⁹F NMR signals corresponding to this compound and the concurrent appearance of new signals for the product(s) can be quantified by integrating the respective peaks. This data allows for the determination of reaction rates and the observation of any potential intermediates that may accumulate in detectable concentrations. magritek.com

For example, in a reaction analogous to the SNAr of 1,2-difluoro-4-nitrobenzene with morpholine, one could monitor the distinct fluorine environments. magritek.com The change in the chemical environment of the fluorine atoms upon substitution leads to new, distinct peaks in the ¹⁹F spectrum, providing a clear and quantitative picture of the reaction's progress.

Interactive Data Table: Hypothetical In-situ ¹⁹F NMR Monitoring of an SNAr Reaction

The table below illustrates how data from in-situ ¹⁹F NMR could be used to monitor the reaction of this compound with a nucleophile.

| Time (minutes) | Reactant Integral (F at C2/C6) | Product Integral (F at C2) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.71 | 0.29 | 29 |

| 30 | 0.58 | 0.42 | 42 |

| 60 | 0.34 | 0.66 | 66 |

| 120 | 0.11 | 0.89 | 89 |

Infrared (IR) Spectroscopy: In-situ IR spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, is another powerful tool. It is particularly useful for tracking changes in functional groups. In reactions involving this compound, the disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) would be a clear indicator of the thiol group's involvement in the reaction, for instance, in a thiol-ene coupling or deprotonation to form a thiolate. rsc.orgresearchgate.netmdpi.com Simultaneously, the appearance of new vibrational bands can signal the formation of the product.

Chromatography (e.g., GC-MS, HPLC) for Purity and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for offline reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. To assess purity, a diluted sample is injected into the GC, where it is vaporized and separated on a capillary column. The retention time is characteristic of the compound, and the area of the resulting peak in the chromatogram is proportional to its concentration. The mass spectrometer provides the mass-to-charge ratio (m/z) of the compound and its fragments, confirming its identity. Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both purity assessment and reaction monitoring, especially for less volatile products or reaction mixtures containing non-volatile components. sigmaaldrich.com A typical method for an aromatic compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com

For reaction monitoring, small aliquots are taken from the reaction mixture at different times, quenched if necessary, and injected into the HPLC. The resulting chromatograms show the decrease in the peak area of the starting material and the increase in the peak area(s) of the product(s) over time, providing kinetic information.

Interactive Data Table: Example HPLC Data for Reaction Monitoring

This table shows representative data for monitoring a reaction where this compound is converted to a single product.